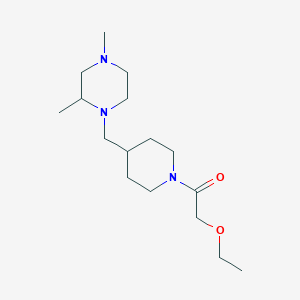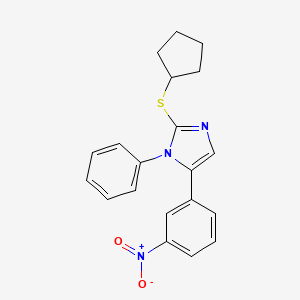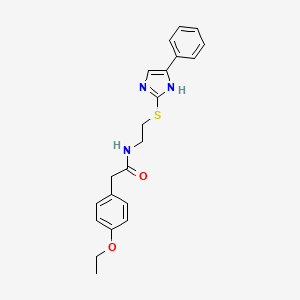![molecular formula C10H10ClF3N2O4S B2580982 N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-2-methoxypropanamide CAS No. 2305324-72-3](/img/structure/B2580982.png)
N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-2-methoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-2-methoxypropanamide, also known as CTMP, is a compound that has gained attention in the scientific community due to its potential use in cancer treatment. CTMP is a small molecule inhibitor of protein kinase B (PKB/Akt), a signaling pathway that is often overactivated in cancer cells. In
Mechanism of Action
N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-2-methoxypropanamide works by binding to the PH domain of PKB/Akt, preventing its activation by phosphoinositide-dependent kinase-1 (PDK1). This blocks downstream signaling pathways that promote cell survival and proliferation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory properties. It inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation. This suggests that this compound may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-2-methoxypropanamide is its specificity for PKB/Akt, which makes it a useful tool for studying this pathway in vitro and in vivo. However, its low solubility in aqueous solutions can make it difficult to work with in some experiments. Additionally, its short half-life in vivo may limit its effectiveness as a therapeutic agent.
Future Directions
There are several areas of research that could be explored further with N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-2-methoxypropanamide. One potential direction is the development of more potent and selective inhibitors of PKB/Akt that could be used as cancer therapeutics. Another area of interest is the use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Finally, the anti-inflammatory properties of this compound could be further investigated for their potential use in treating inflammatory diseases.
Synthesis Methods
The synthesis of N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-2-methoxypropanamide involves several steps, starting with the reaction of 2-methoxypropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-chloro-5-trifluoromethylpyridin-3-amine to form the corresponding amide. Finally, the amide is treated with sulfonyl chloride to form this compound. The overall yield of the synthesis process is approximately 30%.
Scientific Research Applications
N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-2-methoxypropanamide has been studied extensively in cancer research due to its ability to inhibit PKB/Akt signaling. This pathway is frequently overactivated in cancer cells, leading to increased cell proliferation and survival. By inhibiting this pathway, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O4S/c1-5(20-2)9(17)16-21(18,19)6-3-7(10(12,13)14)8(11)15-4-6/h3-5H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAOPFQKKHTSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NS(=O)(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2580900.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2580901.png)

![2-Methyl-1-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2580905.png)
![N-Ethyl-2-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2580908.png)
![5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2580909.png)


![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine](/img/structure/B2580916.png)
![methyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2580917.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2580919.png)


![3-[3-(Trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride](/img/structure/B2580922.png)